3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione
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Overview
Description
3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione is a heterocyclic compound with the molecular formula C7H6N2O3S. It is a member of the benzothiadiazine family, characterized by a benzene ring fused to a thiadiazine ring. This compound is known for its diverse pharmacological activities and has been the subject of extensive research in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with sulfur dioxide and an oxidizing agent to form the benzothiadiazine ring . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 25°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted benzothiadiazines, which can exhibit different pharmacological properties .
Scientific Research Applications
3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as aldose reductase, by binding to the active site and preventing substrate access. This inhibition can lead to therapeutic effects in conditions like diabetes and hypertension .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.
1,2,3-Benzothiadiazine-1,1-dioxide: Studied for its anticancer and antidiabetic activities.
Uniqueness
3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione is unique due to its specific structural features and the diverse range of pharmacological activities it exhibits. Its ability to undergo various chemical reactions and form different derivatives further enhances its potential in scientific research and industrial applications .
Properties
Molecular Formula |
C7H6N2O3S |
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Molecular Weight |
198.20 g/mol |
IUPAC Name |
1,1-dioxo-2,3-dihydro-1λ6,2,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C7H6N2O3S/c10-7-5-3-1-2-4-6(5)13(11,12)9-8-7/h1-4,9H,(H,8,10) |
InChI Key |
QBHOTDZUWLHTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NNS2(=O)=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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